

"2-decenenitrile CAS number"

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Decenenitrile
CAS No.:	68039-74-7
Cat. No.:	B8474393

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An In-Depth Technical Guide to **2-Decenenitrile** (CAS 68039-74-7): Synthesis, Reactivity, and Applications

Executive Summary

2-Decenenitrile (CAS Number: 68039-74-7) is an α,β -unsaturated aliphatic nitrile that serves as a highly specialized building block in advanced organic synthesis and entomological research[1][2]. While not widely utilized in bulk industrial manufacturing, its unique structural motif—a ten-carbon chain terminating in a conjugated nitrile—makes it an invaluable precursor for generating complex pharmaceutical intermediates, such as 1-alkenylcyclopropylamines, and for studying insect behavioral modifiers[3][4].

This whitepaper synthesizes the physicochemical properties, core synthetic methodologies, and biological applications of **2-decenenitrile**, providing drug development professionals and synthetic chemists with a field-proven, self-validating guide to its utilization.

Physicochemical Profiling

Understanding the baseline properties of **2-decenenitrile** is critical for predicting its behavior in non-polar solvent systems and its volatility in biological assays. The data below summarizes its

core quantitative metrics[1][2].

Table 1: Physicochemical Properties of **2-Decenenitrile**

Property	Value
Chemical Name	2-decenenitrile (commonly (2Z)-2-decenenitrile)
CAS Number	68039-74-7
Molecular Formula	C10H17N
Molecular Weight	151.252 g/mol
Structural Classification	α,β -unsaturated aliphatic nitrile
Physical State (Standard Conditions)	Liquid (Oil)

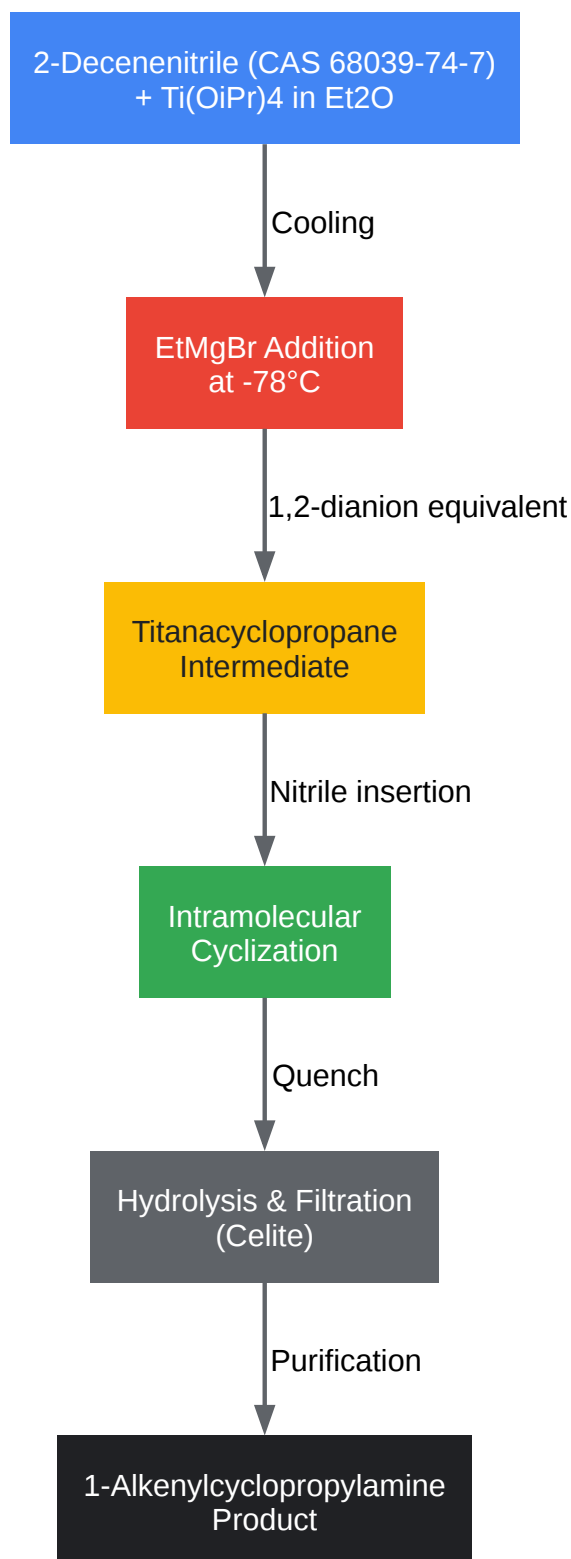
Chemical Reactivity: The Kulinkovich–Szymoniak Reaction

For drug development professionals, the most highly valued application of **2-decenenitrile** is its role as a precursor in the synthesis of primary cyclopropylamines. Cyclopropylamines are critical pharmacophores found in numerous FDA-approved drugs (e.g., tranlycypromine, ciprofloxacin).

According to research published in the Journal of Organic Chemistry, α,β -unsaturated nitriles like (E)-**2-decenenitrile** can be directly converted to 1-alkenylcyclopropylamines using a modified Kulinkovich reaction[3].

Mechanistic Causality

The reaction relies on the in situ generation of a titanacyclopropane intermediate. When ethylmagnesium bromide (EtMgBr) is added to titanium(IV) isopropoxide (Ti(OiPr)₄), an unstable diethyltitanium complex forms, which rapidly undergoes β -hydride elimination to yield a titanacyclopropane. This intermediate acts as a highly reactive 1,2-dianion equivalent. It attacks the electrophilic nitrile carbon of **2-decenenitrile**, initiating a sequence of insertion and intramolecular cyclization that, upon aqueous quenching, yields the primary cyclopropylamine[3].



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Workflow: Kulinkovich-Szymoniak synthesis of cyclopropylamines from **2-decenenitrile**.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following step-by-step methodology must be executed under strictly anhydrous conditions.

- **Reagent Preparation:** In a flame-dried, argon-purged Schlenk flask, dissolve **2-decenenitrile** (1.0 equiv) and $\text{Ti}(\text{OiPr})_4$ (1.1 equiv) in anhydrous diethyl ether (Et_2O) to achieve a 0.2 M concentration.
 - **Expert Insight:** Anhydrous conditions are non-negotiable. Trace moisture will prematurely hydrolyze the $\text{Ti}(\text{OiPr})_4$, neutralizing the catalyst and halting the reaction.
- **Grignard Addition:** Submerge the flask in a dry ice/acetone bath to cool the mixture to $-78\text{ }^\circ\text{C}$. Slowly add EtMgBr (2.2 equiv, 3.0 M in ether) dropwise over 15–20 minutes.
 - **Expert Insight:** The low temperature is critical. It controls the highly exothermic formation of the titanacyclopropane intermediate and suppresses the competing, straightforward Grignard addition (1,2-addition) to the nitrile carbon.
- **Cyclization:** Remove the cooling bath. Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour. A shift to a dark, opaque coloration validates the formation of the active titanium species.
- **Quenching:** Cool the flask to $0\text{ }^\circ\text{C}$ and cautiously quench the reaction by adding a 10% aqueous NaOH solution or water.
 - **Expert Insight:** This step hydrolyzes the titanium complex, releasing the free primary amine and precipitating titanium dioxide (TiO_2) as a white/yellow solid.
- **Purification:** Filter the resulting suspension through a pad of Celite to remove the gelatinous titanium salts. Extract the aqueous layer with Et_2O , dry the combined organic phases over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude oil via flash chromatography (silica gel) to isolate the pure 1-alkenylcyclopropylamine^[3].

Ene Reactions and Monoadduct Formation

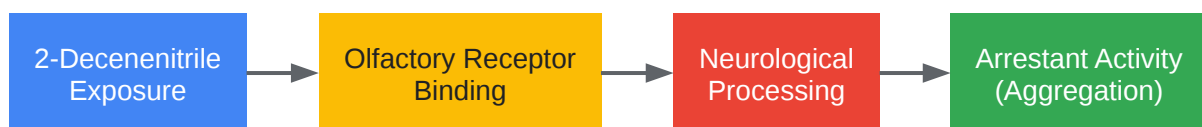
Beyond cyclopropanation, **2-decenenitrile** is utilized in "ene" reactions. According to US Patent 4255352A, olefinically unsaturated nitriles can be reacted with olefinic hydrocarbons containing allylic hydrogens to produce monoadduct reaction products[5]. In these high-temperature thermal condensation reactions, **2-decenenitrile** acts as a valuable long-chain aliphatic substrate, allowing chemists to synthesize complex, branched unsaturated nitriles without the need for costly isomeric separation[5].

Entomological Applications: Behavioral Modification

In the realm of agricultural science and entomology, aliphatic nitriles have been heavily investigated by the USDA for their potential as insect behavioral modifiers[4].

During extensive screening of chemicals possessing cyanide (-CN) radicals, **2-decenenitrile** was evaluated for its efficacy against the house fly (*Musca domestica* L.)[6].

Attractant vs. Arrestant: It is vital to distinguish between these two mechanisms. An attractant stimulates an insect to make oriented movements toward the odor source from a distance. An arrestant, conversely, causes insects to aggregate only once they come into direct contact with the chemical. Research indicates that specific molecular configurations within the nitrile family elicit potent arrestant activity, forcing the insects to cease movement and aggregate, which is highly useful for designing localized trap systems[6].



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Behavioral response pathway of *Musca domestica* to **2-decenenitrile** exposure.

Safety, Toxicity, and Regulatory Status

Because **2-decenenitrile** is primarily a specialized research chemical, it does not see wide-scale consumer industrial use. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) validated that **2-decenenitrile** (CAS 68039-74-7) is commercially inactive for general industrial use in Australia.

Consequently, there are no identified risks to the general public requiring broad regulatory intervention. However, for laboratory personnel, standard operating procedures for handling reactive nitriles must be strictly enforced. Nitriles can be mild to moderate skin and eye irritants, and their combustion can release toxic hydrogen cyanide (HCN) and nitrogen oxide (NO_x) gases. All synthetic work—especially involving highly reactive organometallics like Ti(OiPr)₄ and Grignard reagents—must be conducted inside a certified chemical fume hood.

References

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- Chemicals not considered for in depth evaluation—not commercially active in Australia Australian Industrial Chemicals Introduction Scheme (AICIS) [\[Link\]](#)
- Special Collections: USDA Exhibits USDA National Agricultural Library [\[Link\]](#)

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- To cite this document: BenchChem. ["2-decenenitrile CAS number"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8474393/docs#2-decenenitrile-cas-number>]

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